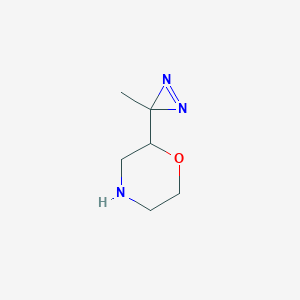

2-(3-methyl-3H-diazirin-3-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(3-methyldiazirin-3-yl)morpholine |

InChI |

InChI=1S/C6H11N3O/c1-6(8-9-6)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |

InChI Key |

QYLRWTDPRQLHNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)C2CNCCO2 |

Origin of Product |

United States |

Significance of Heterocyclic Scaffolds in Molecular Design

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in medicinal chemistry and drug discovery. nih.govnih.gov Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocycle. banglajol.info The popularity of these scaffolds stems from their structural diversity and their ability to modulate key physicochemical properties of a molecule. banglajol.info

The inclusion of heteroatoms like nitrogen and oxygen allows for the fine-tuning of properties such as:

Solubility: The morpholine (B109124) ring, with its ether oxygen and secondary amine, can engage in hydrogen bonding, often improving aqueous solubility.

Lipophilicity: Heterocycles can alter a molecule's distribution between aqueous and lipid environments, which is critical for cell permeability and pharmacokinetic profiles. banglajol.info

pKa: The basicity of the nitrogen atom in morpholine (pKa of 8.7) allows it to be protonated at physiological pH, influencing interactions with biological targets. ambeed.com

Metabolic Stability: The morpholine ring is a common structural motif in many approved drugs, in part because it can enhance metabolic stability. nih.gov

Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged" structure in medicinal chemistry. e3s-conferences.org It is a key component in numerous clinically approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its utility lies in its favorable properties, including improved pharmacokinetics and good solubility. nih.gov The morpholine scaffold can serve as a biocompatible framework to which other functional groups, such as pharmacophores or reactive probes, can be attached. e3s-conferences.org

Synthetic Methodologies for 2 3 Methyl 3h Diazirin 3 Yl Morpholine and Analogues

Strategies for the Construction of the Diazirine Ring System

The 3-methyl-3H-diazirine group is a three-membered ring containing a carbon and two nitrogen atoms with a double bond between the nitrogens. wikipedia.org This strained ring system is known for its ability to generate a carbene upon photolysis, making it a valuable functional group in photoaffinity labeling and cross-linking studies. wikipedia.org The synthesis of diazirines typically proceeds through a two-step sequence involving the formation of a diaziridine intermediate followed by its oxidation.

Conversion of Ketones to Diaziridines

The most common precursors for the synthesis of aliphatic diazirines are ketones. wikipedia.org The general approach involves the conversion of a ketone to a diaziridine, a saturated three-membered ring with one carbon and two nitrogen atoms.

One prevalent method involves the reaction of a ketone with ammonia (B1221849) in the presence of an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). nih.govnih.gov This process first forms an imine, which then undergoes intramolecular cyclization to yield the diaziridine.

Another established route begins with the oximation of the ketone, typically by reacting it with hydroxylammonium chloride in the presence of a base. wikipedia.org The resulting oxime is then activated by conversion to a better leaving group, commonly a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride. Subsequent treatment of the O-substituted oxime with ammonia leads to the formation of the diaziridine ring. wikipedia.org

Table 1: Comparison of Methods for Diaziridine Synthesis from Ketones

| Method | Key Reagents | Intermediate | General Applicability |

|---|---|---|---|

| Direct Amination | Ketone, Ammonia, Hydroxylamine-O-sulfonic acid (HOSA) | Imine | Widely used for aliphatic ketones. nih.govnih.gov |

Oxidation Protocols for Diaziridine to Diazirine Transformation

Once the diaziridine intermediate is obtained, the subsequent step is its oxidation to the corresponding diazirine. A variety of oxidizing agents and conditions have been developed for this transformation. The choice of oxidant can be crucial and may depend on the specific substrate and its functional groups.

Commonly employed oxidation methods include:

Iodine and Triethylamine: This is a widely used and effective method for the oxidation of diaziridines. nih.gov

Silver(I) Oxide (Ag₂O): Freshly prepared silver oxide is another effective reagent for this oxidation. researchgate.net

Chromium-based Reagents: Reagents such as Jones reagent (chromium trioxide in sulfuric acid and acetone) can also be used, although their harsh nature might not be compatible with sensitive functional groups. wikipedia.org

Swern Oxidation: The use of dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride provides a milder alternative for the oxidation of diaziridines to diazirines. rsc.orgrsc.org

Manganese Dioxide (MnO₂): This reagent is also reported for the oxidation of diaziridines. researchgate.net

Table 2: Selected Oxidation Protocols for Diaziridine to Diazirine Conversion

| Oxidizing System | Typical Conditions | Notes |

|---|---|---|

| I₂ / Et₃N | Organic solvent (e.g., Et₂O) | A common and generally efficient method. nih.govmdpi.com |

| Ag₂O | Anhydrous conditions | Often requires freshly prepared reagent for optimal activity. researchgate.net |

| Jones Oxidation | Acetone, H₂SO₄ | A strong oxidizing agent, may not be suitable for complex molecules. wikipedia.org |

Stereoselective Synthesis Approaches for Chiral Diazirines

The synthesis of chiral diazirines is an area of growing interest, particularly for applications in asymmetric synthesis and chemical biology. While the diazirine carbon itself in 2-(3-methyl-3H-diazirin-3-yl)morpholine is not a stereocenter, the presence of a chiral morpholine (B109124) core would necessitate stereocontrolled synthetic steps. The principles of stereoselective synthesis can be applied to the precursors of the diazirine ring. Although much of the literature on stereoselective synthesis of three-membered nitrogen heterocycles focuses on aziridines, the concepts can be extended to diaziridine synthesis. scispace.comresearchgate.net

For instance, starting from a chiral ketone or using a chiral aminating agent could, in principle, lead to the diastereoselective formation of a diaziridine. Subsequent oxidation would then yield the chiral diazirine, presumably with retention of configuration at the carbon atom.

Synthesis of Morpholine Derivatives as Core Structures

The morpholine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties, such as improved solubility and metabolic stability. nih.govacs.orgresearchgate.net A variety of methods have been developed for the synthesis and functionalization of the morpholine nucleus.

Approaches for Morpholine Ring Formation

The construction of the morpholine ring can be achieved through several synthetic strategies, often involving intramolecular cyclization reactions.

From Vicinal Amino Alcohols: The reaction of vicinal amino alcohols with suitable dielectrophiles is a classical approach to morpholine synthesis. researchgate.net

Reductive Etherification: An indium(III)-catalyzed intramolecular reductive etherification of keto alcohols provides an efficient route to a variety of substituted morpholines with good yields and high diastereoselectivity. oup.comoup.com

Palladium-Catalyzed Carboamination: A four-step synthesis of cis-3,5-disubstituted morpholines has been described, where the key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov

From Aziridines or Oxiranes: The ring-opening of activated aziridines or oxiranes with appropriate nucleophiles, followed by intramolecular cyclization, is another versatile strategy. researchgate.net

Table 3: Overview of Morpholine Ring Formation Strategies

| Strategy | Starting Materials | Key Transformation |

|---|---|---|

| Cyclization of Amino Alcohols | Vicinal amino alcohols, dielectrophiles | Nucleophilic substitution |

| Reductive Etherification | Keto alcohols | Indium(III)-catalyzed intramolecular cyclization oup.comoup.com |

| Pd-Catalyzed Carboamination | Substituted ethanolamines, aryl/alkenyl bromides | Intramolecular carboamination nih.gov |

Functionalization of the Morpholine Nucleus

Once the morpholine ring is formed, it can be further functionalized to introduce desired substituents. The nitrogen atom of the morpholine ring is a secondary amine and can undergo typical reactions of such amines, such as acylation, alkylation, and arylation. wikipedia.org Functionalization at the carbon atoms of the morpholine ring often requires the synthesis to start with appropriately substituted precursors. For the synthesis of this compound, a key precursor would be a morpholine derivative bearing a 2-acetyl group or a related functional group that can be converted into the methyl-diazirine moiety.

For example, a morpholine derivative could be synthesized with a protected hydroxyl group at the 2-position, which could then be oxidized to a ketone. This 2-keto-morpholine would then serve as the direct precursor for the diazirine ring formation as described in section 2.1.

Convergent and Linear Synthesis Routes for this compound

The synthesis of this compound can be approached through both linear and convergent strategies. The choice of route often depends on the desired complexity of the final molecule, including the presence of linkers and reporter tags.

A plausible linear synthesis would commence with a suitably protected morpholine derivative, followed by the sequential construction of the side chain and subsequent formation of the diazirine ring. For instance, a protected 2-(hydroxymethyl)morpholine could be oxidized to the corresponding aldehyde. A Grignard reaction with methylmagnesium bromide would yield a secondary alcohol, which could then be oxidized to the corresponding ketone, 1-morpholin-2-yl)ethan-1-one. This ketone is the key precursor for the diazirine ring formation. The conversion of the ketone to the diazirine is typically achieved through a two-step process involving the formation of a diaziridine intermediate, followed by oxidation. researchgate.netnih.gov A common method involves reaction with ammonia and hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine, which is then oxidized using an agent like iodine or silver oxide to yield the 3-methyl-3H-diazirine. nih.gov

A convergent synthesis , on the other hand, would involve the separate synthesis of the diazirine-containing fragment and the morpholine moiety, followed by their coupling. For example, a key intermediate such as 3-(3-methyl-3H-diazirin-3-yl)propanal could be synthesized from a suitable precursor. This aldehyde could then be coupled with a morpholine derivative through a variety of reactions, such as a Wittig reaction followed by reduction, or reductive amination with morpholine itself, although the latter would not yield the desired 2-substituted product. A more likely convergent approach would involve the synthesis of a reactive diazirine-containing building block that can be attached to a pre-functionalized morpholine ring.

The utility of this compound as a photoaffinity probe is greatly enhanced by its ability to be conjugated to biomolecules. This is achieved through the incorporation of a linker arm with a reactive functional group. The linker serves to spatially separate the photoreactive diazirine group from the biomolecule, minimizing potential steric hindrance.

Commonly employed linker strategies that can be adapted for this system include:

Amine-reactive linkers: An N-hydroxysuccinimide (NHS) ester is a popular choice for reacting with primary amines on proteins or other biomolecules. nih.govthermofisher.com A synthetic route to an NHS-functionalized analogue would involve preparing a carboxylic acid derivative of the diazirine-morpholine scaffold, which is then activated with N-hydroxysuccinimide.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. researchgate.netnih.gov To utilize this chemistry, an alkyne or azide (B81097) functionality is incorporated into the diazirine-morpholine structure. For example, a propargyl group (containing a terminal alkyne) can be introduced. This allows for the facile conjugation to biomolecules that have been modified to contain a complementary azide group. nih.gov

The table below summarizes some common linker functionalities used with diazirine probes.

| Linker Functional Group | Reactive Towards | Conjugation Chemistry | Reference |

| N-Hydroxysuccinimide (NHS) ester | Primary amines | Amide bond formation | nih.gov |

| Alkyne | Azides | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.gov |

| Azide | Alkynes | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | nih.gov |

| Maleimide | Thiols (e.g., in cysteine residues) | Michael addition |

For the detection and identification of biomolecular targets, photoaffinity probes are typically equipped with a reporter tag. The choice of tag depends on the desired downstream application.

Biotin (B1667282): This is a widely used affinity tag due to its strong and specific interaction with streptavidin. nih.gov Biotinylated probes allow for the efficient enrichment and purification of cross-linked biomolecules. Biotin can be incorporated into the diazirine-morpholine structure using an appropriate linker, often via an amide bond formation or click chemistry. nih.govnih.gov

Fluorescent Dyes: Fluorophores such as rhodamine, fluorescein, or DyLight dyes enable the visualization of labeled biomolecules through techniques like in-gel fluorescence scanning or fluorescence microscopy. researchgate.netnih.gov These are typically introduced in the final steps of the synthesis to avoid potential degradation during earlier chemical transformations. The conjugation is often achieved through an amine-reactive fluorescent dye reacting with an amino-functionalized linker on the diazirine-morpholine probe.

The following table provides examples of reporter tags commonly used with diazirine-based probes.

| Reporter Tag | Detection Method | Conjugation Strategy | Reference |

| Biotin | Streptavidin-based affinity purification and detection | Amide coupling, Click chemistry | nih.govnih.gov |

| Rhodamine | Fluorescence detection | Click chemistry | nih.gov |

| Quercetin (as a fluorophore) | Fluorescence detection | Click chemistry | researchgate.net |

| DyLight 594 | Fluorescence microscopy | Amide coupling | nih.gov |

Scale-Up and Yield Optimization in Diazirine-Morpholine Synthesis

The transition from laboratory-scale synthesis to larger-scale production of diazirine-morpholine probes presents several challenges, primarily related to yield, purity, and safety, as some diazirine precursors can be unstable. semanticscholar.org

Several strategies have been developed to optimize the synthesis of aliphatic diazirines, which are directly applicable to the synthesis of this compound. One significant improvement has been the development of one-pot synthesis methods from ketones. researchgate.net These methods often avoid the isolation of the potentially unstable diaziridine intermediate.

Recent research has highlighted the use of potassium hydroxide (B78521) (KOH) as an effective and inexpensive base for the oxidation of the diaziridine intermediate in the presence of air, leading to improved yields compared to other bases. researchgate.net

The table below summarizes key findings in the optimization of aliphatic diazirine synthesis.

| Precursor | Reagents | Key Optimization | Reported Yield Improvement | Reference |

| Aliphatic Ketone | Hydroxylamine-O-sulfonic acid (HOSA), liquid ammonia, then KOH | One-pot reaction, use of KOH as base | Significant improvement from ~30-40% to up to 67% | researchgate.net |

| Unprotected Amino Acids | Phenyliodonium diacetate (PIDA), ammonia | One-pot, metal-free conversion | Enables multigram scale-up | organic-chemistry.org |

Photolytic Activation of Diazirines

Photolytic activation is the primary method for inducing the chemical reactivity of diazirines. Upon absorption of light energy, the diazirine molecule is promoted to an excited state, which then undergoes irreversible decomposition to form a carbene and dinitrogen. This activation is typically achieved using ultraviolet (UV) light. nih.govresearchgate.net The efficiency and outcome of this photoactivation are dependent on specific parameters such as the wavelength of light used and the quantum yield of the reaction.

The photolysis of diazirines is commonly initiated by irradiation with UV-A light, typically in the range of 350–380 nm. researchgate.netnih.gov This wavelength range is advantageous in many biological applications as it minimizes damage to endogenous molecules. rsc.org Recent research has explored shifting the activation wavelength to the visible light spectrum (e.g., >450 nm) by conjugating the diazirine moiety to longer-wavelength chromophores, which would further enhance their utility in living systems. rsc.orgresearchgate.net The use of photocatalysts has also been shown to enable the activation of diazirines with visible blue light (445 nm). nih.gov

Table 1: Wavelength Dependence and Quantum Yields of Diazirine Photolysis

| Parameter | Typical Values/Ranges | Notes |

|---|---|---|

| Activation Wavelength | 350-380 nm (UV-A) | Commonly used for most diazirines. researchgate.netnih.gov |

| >450 nm (Visible) | Achievable with conjugated chromophores or photocatalysts. rsc.orgresearchgate.netnih.gov | |

| Quantum Yield (Φdiazo) | 0.10 - 0.13 | For the formation of diazo intermediates from specific diazirines. acs.org |

| Quantum Yield (Carbene) | < 0.10 | Can be low for some diazirines due to competing diazo formation. acs.org |

For instance, alkyl diazirines are known to readily form long-lived diazo intermediates upon photolysis. semanticscholar.orgnih.gov In contrast, aryl diazirines, particularly those with electron-withdrawing groups like a trifluoromethyl group, tend to favor the direct formation of carbenes and can suppress unwanted side reactions of the diazo intermediate. nih.govsemanticscholar.org The trifluoromethyl group, in particular, enhances the thermal stability of the diazirine and reduces the reactivity of any diazo intermediate that may form. semanticscholar.org The substitution pattern on an aryl ring can also modulate the activation energy required for carbene formation. rsc.org

Table 2: Influence of Substituents on Diazirine Photoreactivity

| Substituent Type | General Effects |

|---|---|

| Alkyl | Prone to forming long-lived diazo intermediates. semanticscholar.orgnih.gov |

| Aryl | Can favor direct carbene formation. semanticscholar.org |

| Trifluoromethylaryl | Increases thermal stability, suppresses diazo side reactions. nih.govsemanticscholar.org |

| Electron-donating (on aryl ring) | Can lower the thermal activation temperature for carbene generation. rsc.org |

Generation and Characterization of Carbene Intermediates

The hallmark of diazirine photochemistry is the generation of carbenes, which are highly reactive species with a divalent carbon atom. These intermediates are responsible for the cross-linking and labeling capabilities of diazirine-containing compounds. The direct observation and characterization of these transient species are crucial for understanding their reactivity.

The formation of carbenes from the photolysis of diazirines has been confirmed through various spectroscopic techniques. Laser flash photolysis is a powerful tool for generating and studying these short-lived intermediates. acs.org Carbenes can be detected by their characteristic transient absorption spectra in the UV-visible region. acs.org For example, the photolysis of certain diazirines produces carbenes that absorb broadly in the UV and visible regions of the spectrum. researchgate.net Ultrafast infrared spectroscopy has also been employed to directly observe the formation of carbenes and diazo compounds from the photolysis of aryldiazirines. acs.org

Alkyl carbenes, such as the one that would be generated from this compound, are generally ground-state singlet carbenes. rsc.org This is due to the hyperconjugative donation from adjacent C-H bonds into the empty p-orbital of the carbene carbon. Singlet carbenes are known for their ability to undergo a variety of reactions, including insertion into C-H, N-H, and O-H bonds. nsf.gov This indiscriminate reactivity is a key feature that makes diazirines useful as photoaffinity labeling reagents. researchgate.net Besides insertion reactions, alkyl carbenes can also participate in cyclopropanation reactions with alkenes. nsf.gov A common intramolecular reaction for alkyl carbenes is a 1,2-hydride shift, which leads to the formation of an olefin. acs.orgrsc.org

Formation and Reactivity of Diazo Intermediates

The formation of diazo intermediates has been detected spectroscopically. For instance, the photolysis of adamantyldiazirine results in an absorption at 234.5 nm, which is attributed to the corresponding diazoadamantane. acs.org Diazoalkanes also exhibit a weak absorption in the visible spectrum, which can impart a color to the solution. acs.org The quantum yield of diazo formation can be significant, indicating that this is a major pathway for some diazirines. acs.org

Diazo intermediates, particularly those derived from alkyl diazirines, are electrophilic and can exhibit their own distinct reactivity. They are known to react preferentially with acidic residues, such as protonated carboxylic acids, in biological systems. nih.govu-tokyo.ac.jp This reactivity can lead to selective labeling of certain amino acids, which contrasts with the more indiscriminate reactivity of carbenes. nih.gov The stability of the diazo intermediate is temperature-dependent, and they can decompose thermally to yield the corresponding carbene. acs.org

Factors Influencing Diazo Compound Formation

The formation of a diazo compound from a diazirine is not guaranteed and is influenced by several factors. For aliphatic diazirines such as this compound, this isomerization is a significant pathway that competes with the direct formation of the carbene. nih.gov The propensity for diazo formation versus direct carbene generation is dictated by the substituents on the diazirine ring, the solvent, and the wavelength of light used for photolysis. researchgate.netnumberanalytics.com For instance, aryl-fluorodiazirines tend to react primarily through a carbene intermediate, while alkyl diazirines are more likely to generate a reactive alkyl diazo intermediate en route to the carbene. chemrxiv.org The presence of electron-withdrawing groups, like a trifluoromethyl group, can stabilize the diazirine and disfavor the formation of the diazo isomer. rsc.orgresearchgate.net

| Factor | Influence on Diazo Formation from Diazirine |

| Substituents | Alkyl groups (like in this compound) favor the formation of a reactive diazo intermediate. chemrxiv.orgnih.gov Aryl-fluoro or trifluoromethyl groups tend to suppress diazo formation and favor direct carbene generation. rsc.orgnih.gov |

| Wavelength | The wavelength of UV irradiation can affect the reaction pathway and the relative yields of carbene and diazo compound formation. researchgate.netnumberanalytics.com |

| Solvent | The choice of solvent can impact the stability and reactivity of the intermediates formed upon photolysis. numberanalytics.com |

Pathways of Diazo Compound Decomposition and Reaction

Once formed, the diazo intermediate of this compound can follow several reaction pathways. It can decompose, typically through the loss of dinitrogen, to form the same carbene intermediate that would have been generated by direct photolysis of the diazirine. rsc.orgnumberanalytics.com This carbene is highly reactive and can undergo several types of reactions:

Insertion Reactions: The carbene can insert into C-H, O-H, or N-H bonds of nearby molecules, a property heavily utilized in photoaffinity labeling to form covalent bonds with target biomolecules. wikipedia.orgrsc.org

Cycloaddition Reactions: Carbenes can react with alkenes or alkynes to form cyclopropanes or cyclopropenes, respectively. numberanalytics.com

Rearrangement Reactions: Alkylcarbenes are prone to rapid intramolecular 1,2-hydride shifts, leading to the formation of alkenes. This can be an undesired side reaction that limits intermolecular labeling efficiency. rsc.orgchemrxiv.org

Alternatively, the diazo compound itself is reactive and can be intercepted before it decomposes. In protic solvents or acidic environments, the diazoalkane can be protonated to form a reactive diazonium ion, which can then alkylate nucleophiles. rsc.org This pathway is particularly relevant for alkyl diazirines and contributes to their distinct reactivity profile compared to other diazirine types. nih.govresearchgate.net

pH-Dependent Reactivity and Labeling Bias of Alkyl Diazirines

A significant characteristic of alkyl diazirines, including this compound, is their pH-dependent reactivity and resulting labeling bias. wikipedia.orgnih.gov This behavior is directly linked to the formation of the long-lived alkyl diazo intermediate. researchgate.net In acidic conditions, the diazo intermediate is readily protonated, enhancing its reactivity towards nucleophiles.

Systematic studies have demonstrated that alkyl diazirines exhibit a strong preference for labeling acidic amino acid residues, such as aspartate and glutamate, within proteins. researchgate.netnih.gov This preferential labeling is pH-dependent and is a hallmark of reactions proceeding through the diazo intermediate, which is intercepted by the acidic side chains before it can convert to a carbene. chemrxiv.orgnih.gov This contrasts with aryl-fluorodiazirines, whose labeling patterns are more consistent with a carbene-mediated mechanism and show less pH-dependent bias. nih.govresearchgate.net This reactivity profile helps to explain why probes based on alkyl diazirines often show an enrichment bias for highly acidic proteins or proteins located in acidic microenvironments like membranes. nih.govresearchgate.net

| pH Condition | Reactivity of Alkyl Diazo Intermediate | Consequence for Labeling |

| Neutral to Acidic | Protonation of the diazo intermediate is favored, forming a more reactive diazonium species. rsc.org | Preferential labeling of acidic residues (e.g., Asp, Glu) that can protonate the diazo compound. nih.govresearchgate.net |

| Basic | The diazo intermediate is less likely to be protonated. | Labeling may proceed more through the carbene pathway, but the diazo intermediate is still a key species. |

Covalent Crosslinking Mechanisms with Biomolecules

The covalent capture of a target biomolecule by a diazirine probe is initiated by photoactivation, which leads to at least two distinct reactive intermediates: a carbene and a diazo isomer. nih.govresearchgate.net Both intermediates are capable of forming stable covalent bonds with protein targets, but they do so through different mechanisms and with different selectivities. nih.govnih.gov

Upon photolysis, the diazirine moiety loses nitrogen gas (N₂) to form a short-lived, highly reactive singlet carbene. nih.govresearchgate.net This species can readily insert into various single bonds present in biological macromolecules, including the C-H, O-H, and N-H bonds of amino acid residues or other biomolecules. researchgate.netnih.govchemtube3d.com

These insertion reactions are characteristically non-specific, as the carbene is reactive enough to engage with a wide variety of chemical bonds that are in close proximity. researchgate.netresearchgate.net The ability of carbenes to insert into relatively inert C-H bonds is a key advantage of diazirine-based photoaffinity labeling, allowing for the modification of a broad range of amino acid side chains. nih.govnih.gov The reaction is generally considered to be a concerted process for singlet carbenes, where the carbene inserts directly into the target bond in a single step. chemtube3d.com This promiscuous reactivity is invaluable for mapping binding interfaces without a bias for specific functional groups. nih.gov However, the high reactivity of the carbene also makes it susceptible to rapid quenching by solvent molecules (e.g., water), which can reduce labeling efficiency. nih.gov

| Feature | Carbene Intermediate | Diazonium Intermediate |

|---|---|---|

| Precursor | Direct photolysis of diazirine | Isomerization to diazo compound, followed by protonation |

| Reactivity | Highly reactive, short-lived | Electrophilic, relatively more stable |

| Primary Reaction Type | Insertion (C-H, O-H, N-H) | Alkylation (SN2-type reaction) |

| Selectivity | Generally non-selective, proximity-driven | Preferential labeling of nucleophiles, especially acidic residues (Asp, Glu) |

| pH Dependence | Less pH-dependent | Highly pH-dependent (requires protonation of diazo intermediate) |

In addition to forming a carbene, photoactivated alkyl diazirines can isomerize to a more stable linear diazo compound. nih.govnih.govresearchgate.net In the aqueous, slightly acidic environment of biological systems (around neutral pH), this diazo intermediate can be readily protonated to form a diazonium ion. nih.govnih.gov This diazonium species is a potent electrophile and acts as an alkylating agent, reacting with nucleophilic residues on the target biomolecule. nih.gov

This "pseudo-PAL" pathway displays a distinct chemical selectivity compared to the carbene pathway. nih.gov Studies have shown that alkyl diazonium ions preferentially react with carboxylate groups, such as those on the side chains of aspartic and glutamic acid, to form ester linkages. nih.govresearchgate.netnih.gov This preference for acidic amino acids is a hallmark of the diazonium alkylation pathway and contrasts with the broad reactivity of the carbene intermediate. nih.govresearchgate.net Therefore, understanding the relative contributions of the carbene and diazonium pathways is critical for correctly interpreting the results of a photoaffinity labeling experiment. nih.gov

Understanding Selectivity in Photoaffinity Labeling

The ultimate labeling pattern of a diazirine probe is not random but is governed by a combination of factors, including the inherent reactivity of the photogenerated intermediates and the specific molecular recognition between the probe and its biological target.

While the carbene insertion reaction itself is often non-specific, the initial non-covalent binding of the photoaffinity probe to its target protein dictates which residues are in the immediate vicinity of the photophore upon activation. The three-dimensional structure and stereochemistry of the binding site create a specific environment that orients the diazirine group. Consequently, only a subset of amino acids will be accessible for covalent modification. The stereochemical fit between the probe, including its morpholine moiety, and the target's binding pocket is therefore a primary determinant of labeling selectivity. Asymmetric carbene insertion reactions are challenging to control due to the high reactivity of the carbene, but the chiral environment of a protein binding site can influence the outcome of the labeling event. researchgate.net

The molecular structure of the photoaffinity probe is a critical factor in achieving selective and efficient target labeling. unimi.it The design must balance the need to retain the biological activity of the parent molecule with the incorporation of the photoreactive diazirine group and often a reporter tag (like an alkyne or biotin). unimi.itnih.gov

Several design elements influence target engagement:

Steric Bulk : The diazirine group is valued for its small size, which minimizes steric perturbation of the probe's interaction with its target. researchgate.netbeilstein-journals.orgunimi.it The placement of the diazirine within the probe's scaffold is crucial to ensure it is positioned appropriately within the binding site upon complex formation.

Hydrophilicity/Hydrophobicity : The physicochemical properties of the probe, such as those conferred by the morpholine group in this compound, affect its solubility and distribution in biological systems. nih.govacs.org These properties can influence whether the probe preferentially engages with soluble proteins or those embedded within lipid membranes. nih.govresearchgate.net For instance, alkyl diazirine probes have been noted as being particularly effective for surveying the membrane proteome. researchgate.net

| Design Feature | Influence on Target Engagement and Selectivity | Example Consideration |

|---|---|---|

| Photoreactive Group | Small size (e.g., diazirine) minimizes steric hindrance and perturbation of binding. unimi.it | Positioning the diazirine to probe a specific region of the binding pocket. |

| Overall Charge | Positively charged probes may increase labeling yields through electrostatic interactions. nih.goviris-biotech.de | Incorporating amine groups to achieve a net positive charge at physiological pH. |

| Solubility Profile | Hydrophilic/hydrophobic balance dictates probe distribution and target accessibility (e.g., membrane vs. cytosolic proteins). researchgate.netacs.org | A morpholine group can increase hydrophilicity. |

| Linker/Spacer | Length and flexibility of the linker connecting the recognition element to the diazirine can affect labeling radius and efficiency. acs.org | Using a flexible alkyl chain to allow the carbene to reach adjacent subunits in a protein complex. |

Kinetic and Thermodynamic Aspects of Photoreaction

The efficiency of photoaffinity labeling is a product of the competition between intermolecular crosslinking to the target and other, non-productive reaction pathways. The kinetics and thermodynamics of these processes are key to optimizing experimental outcomes.

Rationalizing the Integration of Diazirine and Morpholine Moieties

The creation of a hybrid molecule like 2-(3-methyl-3H-diazirin-3-yl)morpholine is a strategic design choice in chemical biology. It combines the advantageous physicochemical and structural properties of the morpholine (B109124) scaffold with the photo-crosslinking capability of the diazirine group. The morpholine moiety acts as a stable, biocompatible carrier or a structural mimic of a pharmacophore. Its favorable solubility and pharmacokinetic properties make it an excellent foundation for a biological probe.

By attaching a diazirine group, the molecule is transformed into a potential photoaffinity probe. The diazirine provides the "warhead" that, upon photoactivation, can covalently link the entire molecule to a nearby biological target. The methyl group on the diazirine ring provides stability to the structure. This integration allows researchers to potentially use the morpholine-containing probe to "fish" for and identify binding partners within a complex biological sample, such as a cell lysate or even in living cells.

Scope and Academic Relevance of Research on 2 3 Methyl 3h Diazirin 3 Yl Morpholine

While specific published research focusing exclusively on 2-(3-methyl-3H-diazirin-3-yl)morpholine is not prominent, the academic relevance of such a compound is significant. It represents a valuable building block for the synthesis of more complex, custom-designed chemical probes. sigmaaldrich.comsigmaaldrich.com

The academic scope for this and similar diazirine-heterocycle hybrids includes:

Target Identification: A pharmacologically active molecule containing a morpholine (B109124) scaffold could be modified with a diazirine group to create a probe. This probe could then be used to definitively identify the protein targets responsible for the molecule's therapeutic or off-target effects. nih.gov

Binding Site Mapping: Once a target is known, these probes can be used to pinpoint the specific amino acid residues that form the binding pocket. This structural information is invaluable for structure-based drug design and optimizing lead compounds.

Studying Protein-Protein Interactions: Probes incorporating this hybrid system can be designed to study the interfaces between interacting proteins, providing insights into cellular signaling pathways.

In essence, this compound serves as a foundational structure for creating sophisticated molecular tools. Its design embodies a key strategy in chemical biology: the modular combination of functional units to investigate and manipulate biological processes with high precision.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃O |

| Monoisotopic Mass | 141.0902 g/mol |

| Predicted XlogP | -0.2 |

| Predicted Hydrogen Bond Donors | 1 (the NH group of morpholine) |

| Predicted Hydrogen Bond Acceptors | 3 (the N atoms of diazirine and O of morpholine) |

Data sourced from public chemical databases. Experimental values may vary.

Applications in Chemical Biology Research

Elucidation of Protein-Ligand Interactions

Photoaffinity labeling with diazirine-containing probes is a powerful technique for studying the interactions between small molecules and their protein targets. oup.comresearchgate.net The small size of the diazirine group is particularly advantageous as it minimizes the risk of altering the binding properties of the parent molecule. nih.govresearchgate.net

Mapping Ligand Binding Sites

A primary application of probes like 2-(3-methyl-3H-diazirin-3-yl)morpholine is the precise identification of ligand binding sites on target proteins. Once a probe binds reversibly to its target, photoactivation generates a carbene that covalently attaches to amino acid residues within or near the binding pocket. nih.govoup.com Subsequent proteomic analysis can pinpoint the exact location of this modification.

The general workflow involves several key steps:

Incubation of the diazirine probe with the target protein or complex biological sample.

Irradiation with UV light to induce covalent crosslinking.

Proteolytic digestion of the covalently modified protein into smaller peptides.

Analysis by mass spectrometry (MS/MS) to identify the modified peptide and the specific amino acid residue that was labeled. oup.comsemanticscholar.org

This method has been successfully used to map the binding sites of a wide array of small molecules, including drugs, drug-like fragments, and natural products. nih.govresearchgate.net For example, diazirine-based probes have been instrumental in identifying the binding pockets of kinase inhibitors and mapping the interactions of fragment molecules to guide drug design. researchgate.net The data generated from these experiments are crucial for understanding the structural basis of molecular recognition and for optimizing lead compounds in drug discovery.

Characterization of Transient Molecular Interactions

Many crucial biological interactions, such as those between signaling molecules and their receptors or enzymes and their transiently-bound substrates, are inherently weak and short-lived. researchgate.net Traditional biochemical methods like co-immunoprecipitation often fail to capture these fleeting interactions. Photoaffinity labeling provides a solution by "trapping" these transient complexes in a stable, covalently-linked state. acs.orgresearchgate.net

The rapid kinetics of the carbene intermediate generated from the diazirine are essential for this application; the carbene's short half-life ensures that crosslinking occurs only with molecules in immediate proximity at the moment of photoactivation. nih.govbiorxiv.org This temporal control allows researchers to capture a "snapshot" of molecular interactions at a specific point in time. This approach has been used to stabilize and identify weak protein-protein interactions and to characterize the dynamic engagement of small molecules with their targets in living cells. researchgate.netnih.gov

Target Identification in Complex Biological Systems

A significant challenge in chemical biology and pharmacology is identifying the specific protein targets of a bioactive small molecule, particularly those discovered through phenotypic screens. acs.orgnih.gov Diazirine-based probes are widely used to address this "target deconvolution" problem. By attaching a diazirine group to a bioactive molecule, researchers can create a tool to covalently "tag" its binding partners in a complex proteome, such as a cell lysate or even in live cells. researchgate.netnih.gov

Methodologies for Identifying Probe-Labeled Proteins

To facilitate the detection and identification of proteins labeled by a diazirine probe, a reporter or enrichment handle is typically included in the probe's design. nih.govnih.gov Modern probes often incorporate a bioorthogonal handle, such as a terminal alkyne or azide (B81097). oup.comnih.gov This allows for a two-step procedure:

Labeling: The probe is introduced into the biological system (e.g., live cells), allowed to bind to its targets, and then photo-crosslinked.

Conjugation and Enrichment: The cell lysate is then treated with a reagent containing the complementary bioorthogonal group attached to a reporter tag (e.g., a fluorophore for in-gel visualization or biotin (B1667282) for affinity purification). This reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," attaches the tag specifically to the probe-labeled proteins. nih.govnih.gov

Biotinylated proteins can then be enriched using streptavidin-coated beads, separating them from the vast excess of unlabeled proteins. The enriched proteins are subsequently identified using mass spectrometry-based proteomics. nih.govnsf.gov

| Methodology Step | Description | Key Reagents/Techniques |

| Probe Incubation | The diazirine-alkyne probe is incubated with a complex protein mixture or live cells. | Diazirine-containing small molecule probe. |

| Photo-Crosslinking | UV irradiation (e.g., 365 nm) activates the diazirine to form a carbene, which covalently binds to interacting proteins. biorxiv.org | UV lamp. |

| Cell Lysis | Cells are lysed to release proteins. | Standard lysis buffers. |

| Click Chemistry | The alkyne handle on the probe is reacted with an azide-biotin tag. nih.gov | Copper(I) catalyst, Azide-biotin. |

| Affinity Purification | Biotinylated proteins are captured and enriched. | Streptavidin-coated beads. |

| Proteomic Analysis | Enriched proteins are digested and identified by mass spectrometry. semanticscholar.org | Trypsin, LC-MS/MS. |

Interactome Mapping and Proteomic Analysis

Beyond identifying the primary target of a molecule, photoaffinity labeling can be used for broader interactome mapping. nih.govacs.org This involves identifying the full spectrum of proteins that a small molecule interacts with inside a cell, including off-target proteins. This information is critical for understanding a drug's mechanism of action and predicting potential side effects. rsc.org

By applying quantitative proteomics, researchers can distinguish specific, high-affinity binders from non-specific or low-abundance interactors. nsf.gov Competition experiments, where the labeling experiment is repeated in the presence of an excess of the original, unmodified bioactive molecule, are a standard control. A true target will show significantly reduced labeling in the competition experiment, confirming the specificity of the interaction. acs.org These proteome-wide approaches provide a global view of a small molecule's interactions within the native cellular environment. biorxiv.orgprinceton.edu

Investigation of Enzyme Mechanisms and Active Site Probing

Diazirine-based probes are also valuable for studying enzyme function. nih.govrsc.org By designing probes that are analogs of an enzyme's substrate, product, or inhibitor, researchers can covalently label the active site. This allows for the identification of key catalytic or binding residues. nih.gov For instance, a diazirine analog of a substrate could be used to trap the enzyme-substrate complex, providing insights into the catalytic mechanism. rsc.org

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research articles, detailed findings, or data tables could be located for the chemical compound "this compound."

The initial investigation and subsequent targeted searches for this specific molecule—including its synthesis, properties, and applications in the requested fields of chemical biology and materials science—did not yield any direct results. While extensive information exists on the constituent chemical moieties, namely diazirines and morpholines, their combined specific structure, "this compound," does not appear to be a subject of published research.

Information is available on the general applications of diazirine-containing compounds as photo-activatable cross-linkers in various research areas. For example, diazirine-based probes are utilized in Activity-Based Protein Profiling (ABPP) to covalently label enzymes and other proteins, allowing for the study of their activity and interactions within complex biological systems. nih.govnih.gov Diazirine-functionalized molecules have also been incorporated into amino acids, peptides, and other biomolecular scaffolds to investigate protein-protein interactions and identify binding sites. researchgate.net Furthermore, the diazirine group's ability to form highly reactive carbenes upon UV irradiation makes it a valuable tool for creating covalent linkages, a property exploited in the development of cross-linking agents for polymer chemistry.

Similarly, the morpholine (B109124) scaffold is a common feature in medicinal chemistry and is present in a wide array of biologically active compounds. e3s-conferences.orguobaghdad.edu.iq Its synthesis and derivatization are well-documented in the chemical literature. banglajol.infonih.gov

However, the specific compound "this compound" is not described in the context of the detailed applications requested, such as its use in ABPP, probing specific enzyme families, modification of biomolecules, design of photoreactive cofactor mimetics, or as a cross-linking agent in materials science. Without any dedicated research on this molecule, it is not possible to provide the specific, data-driven article as outlined in the user's request while adhering to the principles of accuracy and reliance on verifiable sources.

Therefore, the generation of a scientifically accurate article focusing solely on the chemical compound “this compound” is not feasible at this time due to the absence of relevant data in the public domain.

Role in Organic Synthesis and Catalysis

While diazirines, in general, have been explored as electrophilic nitrogen transfer reagents in reactions such as decarboxylative aminations, no studies specifically report the use of this compound for this purpose. The general mechanism involves the diazirine acting as a source of nitrogen for the formation of new carbon-nitrogen bonds.

There is no available information on novel synthetic transformations developed using this compound.

Computational and Theoretical Investigations of Diazirine Morpholine Systems

Quantum Chemical Studies of Diazirine Photochemistry

Quantum chemical studies are fundamental to elucidating the behavior of diazirines upon photoactivation. Upon irradiation with UV light (typically in the 350-380 nm range), the diazirine ring undergoes N₂ extrusion to generate a highly reactive carbene intermediate. thieme-connect.comresearchgate.net However, the photochemical pathway is complex and can also involve the formation of a linear diazo isomer. researchgate.netresearchgate.netacs.org Understanding the electronic structures and relative energies of these intermediates is crucial for predicting the probe's crosslinking behavior.

Upon photoexcitation, the diazirine molecule transitions from its ground state (S₀) to an excited singlet state (S₁). thieme-connect.com From this S₁ state, two primary pathways emerge: direct formation of a singlet carbene and N₂, or isomerization to a diazo compound, which can then also decompose to form the carbene. thieme-connect.comresearchgate.netresearchgate.net

Carbene Intermediate : The primary reactive species responsible for covalent bond formation is the carbene. nih.govresearchgate.net Electronic structure calculations, often using methods like multi-configurational self-consistent field (MC-SCF), are used to characterize its properties. researchgate.net For alkyl-substituted diazirines, the initially formed carbene is in a singlet state. thieme-connect.com This singlet carbene is highly reactive and can readily insert into nearby C-H, O-H, or N-H bonds, which is the basis of photoaffinity labeling. rsc.org The alternative, a triplet carbene, is generally the ground state for many carbenes but is less likely to be the primary product in these photochemical reactions under biological conditions. nih.gov

Diazo Intermediate : Recent studies have revealed that for many alkyl diazirines, the diazo isomer is a significant, and sometimes dominant, intermediate. researchgate.netspringernature.comrepec.org This linear diazo compound is more stable and has a longer lifetime than the singlet carbene. thieme-connect.com Its formation can lead to a different reactivity profile. Diazo compounds are known to react preferentially with acidic residues, such as aspartic acid and glutamic acid, through a protonation-dependent mechanism. nih.govchemrxiv.org This reactivity is distinct from the more indiscriminate insertion reactions of carbenes.

Modeling the complete reaction pathway helps to understand the kinetics and selectivity of the crosslinking process. Several kinetic models have been proposed to describe the interconversion of diazirine, diazo, and carbene species upon photolysis. researchgate.netspringernature.com A two-step pathway, involving the sequential generation of diazo and then carbene intermediates, is now widely supported by experimental and computational evidence. researchgate.netrepec.org

The choice of irradiation time and light intensity can influence the dominant reactive intermediate. researchgate.netspringernature.com By tuning these parameters, it is possible to favor either diazo-mediated or carbene-mediated crosslinking, thus enhancing selectivity towards specific types of amino acid residues. springernature.comrepec.org For instance, diazo intermediates show a preference for buried polar residues that are often inaccessible to standard chemical crosslinkers. researchgate.netrepec.org

| Model | Description | Primary Reaction Pathway | Predicted Outcome |

|---|---|---|---|

| Model I | Parallel formation of diazo and carbene from diazirine. | Diazirine → Diazo Diazirine → Carbene | Both intermediates form simultaneously. |

| Model II | Sequential formation, with diazo as the primary intermediate. | Diazirine → Diazo → Carbene | Diazo concentration peaks before carbene formation. This model often best fits experimental data for alkyl diazirines. springernature.com |

| Model III | Reversible isomerization between diazirine and diazo. | Diazirine ⇌ Diazo → Carbene | An equilibrium exists between the cyclic and linear isomers. |

| Model IV | Carbene as the primary intermediate, which can revert to diazo. | Diazirine → Carbene → Diazo | Carbene is formed first, followed by the diazo species. |

Molecular Dynamics Simulations of Probe-Target Interactions

While quantum mechanics describes the photochemical reaction itself, molecular dynamics (MD) simulations are employed to model the physical interactions between the 2-(3-methyl-3H-diazirin-3-yl)morpholine probe and its biological target, typically a protein. MD simulations can predict how the small molecule probe binds to the protein, its orientation within a binding pocket, and the dynamics of the complex over time. acs.orgnih.gov

These simulations are crucial for interpreting crosslinking results. By modeling the probe within its binding site, researchers can identify which amino acid residues are in close proximity to the diazirine group. This information helps to predict potential crosslinking sites. MD simulations have been used to estimate an effective "labeling radius" for diazirine probes, which is the approximate distance within which the reactive carbene can form a covalent bond. omicsdi.org This provides a valuable distance restraint for structural biology studies, helping to refine models of protein structures and complexes. acs.org

Structure-Activity Relationship (SAR) Studies for Probe Design

Computational methods are integral to modern probe design, enabling the systematic optimization of a probe's properties. Structure-Activity Relationship (SAR) studies, guided by computational insights, aim to enhance the performance of photoaffinity probes like this compound. nih.govnih.gov

Predictive modeling allows for the rational design of new diazirine probes with tailored properties. By modifying the substituents on the diazirine-containing scaffold, it is possible to tune the probe's electronic and steric characteristics. rsc.org For example, computational studies have shown that incorporating electron-donating groups can lower the activation energy for carbene formation, leading to more efficient crosslinking. rsc.orgnih.gov

Conversely, the reactivity profile can be altered to minimize unwanted side reactions. For alkyl diazirines, a common side reaction is intramolecular 1,2-hydride shift in the carbene intermediate, which deactivates the probe. rsc.org Constraining the diazirine in a spirocyclic scaffold, such as a cyclobutane ring, has been computationally and experimentally shown to disfavor the formation of the diazo intermediate and reduce intramolecular rearrangements, thereby promoting a "true" carbene mechanism. rsc.org

| Structural Modification | Computational Insight | Predicted Effect on Probe Performance | Reference |

|---|---|---|---|

| Adding electron-donating groups to an aryl diazirine | Lowers the activation free energy (ΔG‡) for N₂ loss. | Enhances thermal and photochemical reactivity; increases C-H insertion efficiency. | rsc.orgnih.gov |

| Adding electron-withdrawing groups to an aryl diazirine | Increases the activation free energy. | Decreases reactivity, requiring more energy for activation. | nih.gov |

| Incorporating a net positive charge in the probe linker | Electrostatic interactions favor binding to negatively charged protein surfaces. | Increases labeling yields for acidic proteins or those embedded in membranes. | nih.gov |

| Using a spirocyclic (e.g., cyclobutane) diazirine scaffold | Geometrical constraints disfavor isomerization to the diazo intermediate. | Favors a direct carbene-mediated labeling mechanism, potentially increasing specificity but reducing overall labeling yield. | rsc.org |

The morpholine (B109124) moiety in this compound is not merely a structural component; it is a well-established pharmacophore in medicinal chemistry. nih.govnih.gov A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. Computational analysis helps to delineate the specific contributions of the morpholine ring.

The inclusion of a morpholine ring is known to improve several key properties of a molecule:

Solubility and Pharmacokinetics : Morpholine is a polar, basic heterocycle that can improve the aqueous solubility of a compound, which is a critical property for biological experiments. nih.govmdpi.com Its presence can enhance pharmacokinetic properties like membrane permeability. nih.gov

Metabolic Stability : The morpholine ring is generally resistant to metabolic degradation, which can increase the stability and effective concentration of the probe in a biological system. nih.gov

Target Interactions : As a hydrogen bond acceptor, the oxygen atom in the morpholine ring can form specific, favorable interactions with residues in a protein's binding pocket, thereby increasing the binding affinity and specificity of the probe for its target. nih.govmdpi.com

Computational docking and MD simulations can precisely model these interactions, confirming the role of the morpholine group in anchoring the probe to its target and validating its inclusion as a beneficial feature in probe design. nih.govmdpi.com

Ligand Docking and Molecular Modeling for Target Engagement Prediction

Information on ligand docking and molecular modeling for target engagement prediction of this compound is not available in the reviewed scientific literature.

Advanced Analytical Techniques for Characterization and Application Studies

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are paramount for piecing together the molecular architecture of 2-(3-methyl-3H-diazirin-3-yl)morpholine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, the spectrum would be expected to show distinct signals corresponding to the methyl group protons, the protons on the morpholine (B109124) ring, and the proton on the carbon adjacent to the diazirine ring. The chemical shifts (δ) and coupling constants (J) would be critical for assigning these signals to their specific positions within the molecule.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a count of the unique carbon environments in the molecule. Key signals would include the carbon of the methyl group, the carbons of the morpholine ring, and the characteristic upfield signal of the spiro-carbon of the diazirine ring.

¹⁹F and ¹⁵N NMR: While not standard for this particular molecule which lacks fluorine, ¹⁹F NMR is a highly sensitive technique used when fluorine atoms are present. ¹⁵N NMR, although less sensitive, could provide valuable information about the nitrogen atoms in both the morpholine and the highly strained diazirine ring. The chemical shifts would be indicative of the unique electronic environment of the diazirine nitrogens.

Table 1: Hypothetical NMR Data for this compound

| Atom | Technique | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ¹H NMR | 1.0 - 1.5 | Singlet |

| Morpholine -CH₂-N- | ¹H NMR | 2.5 - 3.0 | Multiplet |

| Morpholine -CH₂-O- | ¹H NMR | 3.5 - 4.0 | Multiplet |

| Diazirine adjacent -CH- | ¹H NMR | 2.0 - 2.5 | Multiplet |

| -CH₃ | ¹³C NMR | 15 - 25 | Quartet |

| Morpholine -CH₂-N- | ¹³C NMR | 45 - 55 | Triplet |

| Morpholine -CH₂-O- | ¹³C NMR | 65 - 75 | Triplet |

| Diazirine Spiro-C | ¹³C NMR | 25 - 35 | Singlet |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected for this molecule based on the analysis of similar structures.

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of the compound. The fragmentation pattern can also offer clues about the molecule's structure, as weaker bonds tend to break preferentially.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational bands would include C-H stretching and bending, C-O-C stretching of the ether in the morpholine ring, and potentially a characteristic N=N stretch from the diazirine ring, although this can sometimes be weak or absent.

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about electronic transitions within a molecule. The diazirine group has a characteristic weak n→π* electronic transition that absorbs in the near-UV region (typically around 350-380 nm), which is responsible for its photoactivatable nature.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating the target compound from reaction byproducts and for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This is a highly sensitive and selective technique for identifying and quantifying the compound in complex mixtures. The retention time from the LC provides one level of identification, while the precursor and product ion masses from the MS/MS provide definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the analysis and purification of organic compounds. An analytical HPLC method, often using a UV detector set to the absorbance maximum of the diazirine, can be developed to determine the purity of a sample with high accuracy. For purification, preparative HPLC can be employed to isolate the compound in high purity.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Application |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Structure Elucidation |

| ¹³C NMR | Carbon backbone structure | Structure Elucidation |

| HRMS | Exact mass, elemental formula | Formula Confirmation |

| IR Spectroscopy | Functional groups | Structural Confirmation |

| UV-Vis Spectroscopy | Electronic transitions, photo-properties | Characterization |

| LC-MS/MS | Separation and identification | Analysis in Mixtures |

Biophysical Assays for Assessing Probe Performance

Biophysical assays are crucial for evaluating the performance of a photoaffinity probe like a diazirine-containing morpholine derivative. These assays help confirm that the probe covalently labels its target proteins upon photoactivation and allow for the detection of the resulting covalent adducts.

Techniques for Detecting Covalent Adducts

The primary method for confirming the formation of a covalent bond between a photoaffinity probe and its protein target is mass spectrometry (MS). This technique can detect the mass increase in the target protein corresponding to the mass of the attached probe.

Intact Protein Mass Spectrometry (Top-Down MS): In this approach, the entire protein-probe adduct is analyzed. The protein of interest is incubated with the diazirine probe and irradiated with UV light to induce crosslinking. The resulting mixture is then analyzed by MS. A shift in the mass of the protein equivalent to the mass of the diazirine probe confirms covalent modification. This method is excellent for verifying adduct formation with purified proteins but can be challenging for complex mixtures.

Peptide-Based Mass Spectrometry (Bottom-Up MS): This is the more common approach for analyzing covalent adducts, especially within complex protein mixtures. After the labeling reaction, the protein sample is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides that have been covalently modified by the diazirine probe will exhibit a specific mass increase. Further fragmentation of these modified peptides in the mass spectrometer can often pinpoint the exact amino acid residue that has been labeled.

A hypothetical workflow for detecting covalent adducts of "this compound" with a target protein using mass spectrometry is outlined below.

| Step | Description | Technique | Expected Outcome |

| 1 | Incubation | Co-incubation of target protein with the diazirine probe. | Non-covalent binding of the probe to the protein. |

| 2 | Photoactivation | Irradiation with UV light (typically ~365 nm). | Formation of a reactive carbene that inserts into nearby C-H or X-H bonds, creating a covalent adduct. |

| 3 | Sample Preparation | For bottom-up MS, enzymatic digestion (e.g., with trypsin) of the protein-probe adduct. | A mixture of modified and unmodified peptides. |

| 4 | Analysis | Analysis of the intact protein or peptide mixture. | LC-MS/MS |

| 5 | Data Interpretation | Identification of a mass shift corresponding to the probe's mass on the protein or specific peptides. | Mass shift confirms covalent labeling. MS/MS data can identify the site of modification. |

Fluorescence-Based Detection Methods

Fluorescence-based methods offer a visual and often more high-throughput way to detect the labeling of target proteins by a probe. These methods typically require the diazirine probe to be functionalized with a second small chemical handle that can be used for "clicking" on a fluorescent dye. A common combination is incorporating a terminal alkyne into the probe structure, which can then be reacted with an azide-containing fluorescent reporter (e.g., a TAMRA or rhodamine dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

The general workflow is as follows:

Labeling: A cellular lysate or purified protein sample is incubated with the alkyne-modified diazirine probe.

Crosslinking: The sample is exposed to UV light to initiate covalent bond formation.

Click Chemistry: An azide-functionalized fluorophore is added to the sample along with copper(I) catalysts to attach the fluorescent tag to the probe-labeled proteins.

Visualization: The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is scanned with a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore. Fluorescent bands on the gel indicate which proteins have been covalently labeled by the probe.

This technique is highly effective for visualizing the extent of labeling and the specificity of the probe, as a reduction in fluorescence in the presence of a competing, unmodified ligand would suggest specific binding.

Chemoproteomic Workflows for Global Target Identification

Chemoproteomics aims to identify the full spectrum of protein targets for a small molecule within a complex biological system, such as a whole cell lysate or even in living cells. Diazirine-based photoaffinity probes are powerful tools for this type of global target identification.

The workflow for a chemoproteomic experiment using a probe like "this compound" would typically involve modifying the probe to include an enrichment handle, most commonly biotin (B1667282), in addition to the photoreactive diazirine group.

The key steps are summarized in the table below:

| Step | Objective | Procedure |

| 1 | Cellular Labeling | To covalently attach the probe to its interacting proteins in a biological context. |

| 2 | Protein Extraction & Lysis | To solubilize all proteins for subsequent steps. |

| 3 | Affinity Purification | To isolate the probe-labeled proteins from the complex mixture. |

| 4 | Washing | To remove non-specifically bound proteins. |

| 5 | Elution & Digestion | To release the captured proteins for MS analysis. |

| 6 | LC-MS/MS Analysis | To identify and quantify the captured proteins. |

By comparing the proteins identified in the probe-treated sample to those from control experiments (e.g., no UV irradiation, or competition with an excess of the non-probe compound), researchers can generate a list of high-confidence protein targets for the small molecule of interest. This approach provides a powerful, unbiased method for discovering the molecular targets that underlie a compound's biological activity.

Challenges and Future Research Directions

Enhancing Labeling Efficiency and Specificity of Diazirine Probes

A significant challenge in photoaffinity labeling is achieving high efficiency and specificity. The reactive carbene generated from the diazirine can be quenched by water molecules, and the probe may label non-target biomolecules, leading to a high signal-to-noise ratio. researchgate.net Research has shown that the photochemical pathway of diazirines is complex; upon irradiation, they can form not only the desired reactive carbene but also a longer-lived, electrophilic diazo intermediate. nih.govnih.gov

Systematic evaluations of alkyl diazirines, the class to which 2-(3-methyl-3H-diazirin-3-yl)morpholine belongs, reveal that they exhibit a preferential labeling of acidic amino acid residues like aspartic acid and glutamic acid. researchgate.netnih.govacs.org This preference is attributed to the reaction proceeding through the diazo intermediate, which is susceptible to protonation by acidic residues. researchgate.netnih.gov This inherent bias can complicate the interpretation of labeling experiments, as the observed interactions may reflect chemical reactivity rather than just proximity and binding affinity. harvard.edu

Future research is focused on several strategies to overcome these limitations:

pH-Dependent Labeling: Understanding and exploiting the pH-dependent reactivity of the diazo intermediate could allow for more controlled labeling experiments. researchgate.netnih.gov

Minimizing Off-Target Labeling: Competition experiments, where the photoaffinity probe is co-incubated with an excess of the unmodified parent ligand, are essential to distinguish specific binding events from non-specific labeling. nih.gov

Developing Next-Generation Diazirine Photophores

The development of novel diazirine structures with improved photochemical properties is a key area of ongoing research. The ideal photophore should be small, stable, and highly efficient at generating a reactive species upon irradiation at a biologically compatible wavelength, while minimizing side reactions. iris-biotech.deacs.org

Current research directions include:

Altering Activation Wavelengths: Most diazirines are activated by UV light around 350 nm, which can potentially damage cells and biomolecules. nih.govbldpharm.com A major goal is to develop diazirines that can be activated by longer, less-damaging wavelengths of light, such as visible or near-infrared light. researchgate.net This would enhance the utility of these probes in living systems.

Reducing Labeling Bias: To address the labeling bias of traditional alkyl diazirines, new scaffolds are being designed. For example, conformationally constrained diazirines, such as the PALBOX tag, have been developed to suppress the formation of the diazo intermediate, thereby reducing the preference for acidic residues and providing a more unbiased profile of protein interactions. harvard.edu

Improving Photoreactivity: While diazirines are valued for their small size, their photo-cross-linking efficiency can sometimes be low compared to other photophores like benzophenones. scienceopen.com However, in other contexts, diazirine-based probes have demonstrated higher cross-linking efficiencies. scienceopen.com Ongoing efforts aim to create new diazirine structures that offer a better balance of small size and high reactivity.

Expanding the Scope of Biological Targets for Diazirine-Based Probes

Historically, diazirine probes have been predominantly used to study protein-ligand interactions. However, their application is rapidly expanding to encompass a wider range of biological targets, providing a more holistic view of cellular interaction networks.

| Target Biomolecule Class | Example of Application | Key Findings |

| Proteins | Mapping ligand-binding sites on receptors and enzymes. wikipedia.org | Identification of specific amino acid residues within binding pockets. |

| Nucleic Acids | Probing interactions between DNA/RNA and their binding proteins. wikipedia.orgacs.org | Diazirine moieties installed in the major or minor groove of DNA can cross-link interacting proteins like DNA polymerases. acs.orgresearchgate.net |

| Lipids | Identifying protein-lipid interactions within cell membranes. nih.gov | Lipid-based diazirine probes have been used to create maps of lipid-protein interactions, revealing a tendency for lipid binding by proteins that also have known drug-binding activity. nih.gov |

| Carbohydrates | Trapping interactions among glycoproteins. acs.org | Metabolically incorporated diazirine-containing sugars allow for the labeling of proteins with carbohydrate recognition sites. acs.org |

A significant future direction is the application of diazirine probes to identify the RNA targets of small molecules directly in their native cellular environment. nih.govbiorxiv.org This "Chem-CLIP" approach, which combines photoaffinity labeling with RNA immunoprecipitation and sequencing, can reveal previously unknown small molecule-RNA interactions. nih.gov

Advancements in Reporter Tag Integration and Downstream Analysis

The identification of labeled biomolecules is a critical step in any photoaffinity labeling experiment. Modern probe design has moved away from incorporating bulky reporter tags (like biotin (B1667282) or fluorophores) directly into the probe, as this can interfere with the interaction being studied. nih.govnih.gov

The current state-of-the-art involves a two-step "tag-then-capture" approach utilizing bioorthogonal chemistry. taylorandfrancis.com Probes are synthesized with a small, unobtrusive "handle," typically a terminal alkyne or an azide (B81097). nih.gov After the photocross-linking event, a reporter tag containing the complementary chemical group is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govsemanticscholar.org This strategy offers significant advantages:

Minimized Perturbation: The small alkyne or azide handle is less likely to alter the binding properties of the probe. nih.gov

Flexibility: The same cross-linked sample can be tagged with different reporters (e.g., biotin for enrichment or a fluorophore for imaging) for various downstream analyses. nih.gov

Following enrichment, mass spectrometry (MS)-based proteomics is the primary tool for identifying the labeled proteins and, increasingly, the specific sites of modification. nih.govsemanticscholar.orgnih.gov Advances in high-resolution mass spectrometry now allow for the unequivocal identification of photolabeled peptides and amino acids, providing structural insights into the binding site. nih.govresearchgate.net

Computational Design of Optimized Diazirine-Morpholine Probes

While still a nascent field, the use of computational chemistry and molecular modeling holds significant promise for the rational design of next-generation diazirine-morpholine probes. In silico methods could be employed to predict and optimize several key properties of a probe before its synthesis, potentially saving considerable time and resources.

Potential applications of computational design include:

Predicting Photoreactivity: Quantum mechanical calculations could model the photochemical activation of the diazirine ring, predicting the likelihood of forming the desired carbene versus the diazo intermediate. This could guide the design of scaffolds that minimize labeling bias.

Optimizing Target Binding: Molecular docking simulations could be used to predict how modifications to the morpholine (B109124) scaffold or the linker to a ligand of interest would affect binding affinity and specificity for a target protein.

Evaluating Physicochemical Properties: Computational tools can predict properties like solubility, cell permeability, and potential off-target interactions, helping to design probes with better in-cell performance. rsc.org

By integrating computational approaches into the design workflow, researchers can more efficiently create probes that are tailored for specific biological questions, possessing enhanced efficiency, specificity, and photochemical properties.

Integration of Photoaffinity Labeling with Other Omics Technologies

To gain a deeper understanding of the cellular effects of a small molecule, researchers are increasingly integrating photoaffinity labeling-based chemoproteomics with other "omics" technologies. This multi-omics approach provides a more complete picture by correlating direct binding events with downstream changes in gene expression, protein abundance, and metabolic pathways.